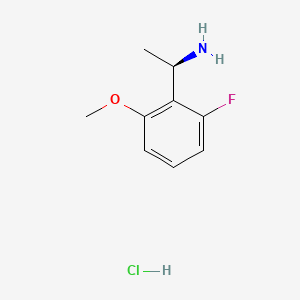

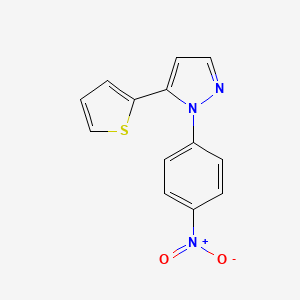

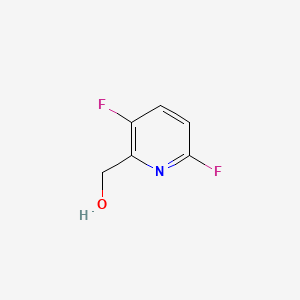

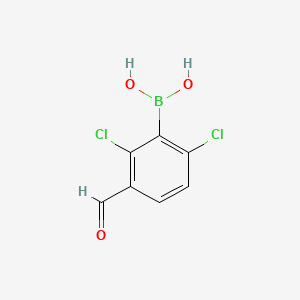

![molecular formula C8H4ClNOS B581067 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde CAS No. 1296224-97-9](/img/structure/B581067.png)

4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

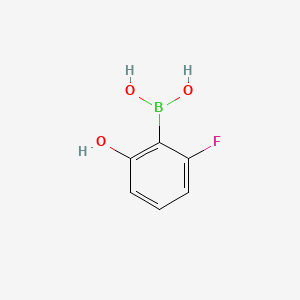

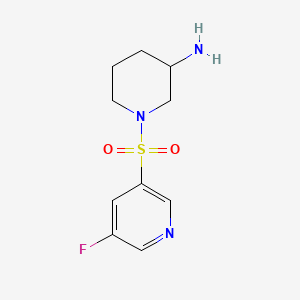

“4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde” is a chemical compound with the CAS Number: 1296224-97-9 . It has a molecular weight of 197.64 . The compound is yellow to brown in solid form .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H4ClNOS/c9-8-6-3-5 (4-11)12-7 (6)1-2-10-8/h1-4H . This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridinecarboxaldehydes, which are structurally similar, are known to undergo various reactions. For instance, they can form Schiff bases via a Korich-type reaction . They can also undergo reactions such as condensation, reduction, and oxidation .Physical And Chemical Properties Analysis

“this compound” is a yellow to brown solid . It has a molecular weight of 197.64 .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

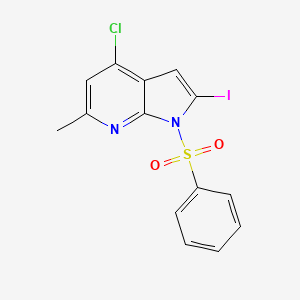

Researchers have developed hydrazone derivatives bearing a chlorothieno[3,2-c]pyridine moiety, synthesized from ethyl-4,6-dichloronicotinate. These derivatives undergo several reactions, including reduction, oxidation, cyclization, hydrazinolysis, and condensation, to form compounds with potential antibacterial properties against both Gram-positive and Gram-negative bacterial strains. The structural characterization of these derivatives was confirmed through various spectroscopic analyses, highlighting their potential in developing new antibacterial agents (N. Rao, M. V. Rao, & K. Prasad, 2019).

Heterocyclic Chalcones and Dipyrazolopyridines Synthesis

Another study demonstrated the use of Vilsmeier–Haack reaction to synthesize novel chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were further used to produce chalcone analogues and dipyrazolo[pyridines. This showcases the compound's utility in creating diverse heterocyclic structures with potential applications in medicinal chemistry (J. Quiroga, Y. Díaz, B. Insuasty, R. Abonía, M. Nogueras, & J. Cobo, 2010).

Optical Properties and Application as Dyes

The synthesis and investigation of 2-functionally substituted thieno[3,2-c]quinolines from chlorothieno[3,2-c]pyridine derivatives have led to the discovery of compounds with moderate to high fluorescence quantum yields. These findings suggest the potential use of these compounds as invisible ink dyes, demonstrating the material science applications of 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde derivatives (Y. P. Bogza et al., 2018).

Synthesis of Functional Derivatives

Sequential reactions involving this compound have enabled the synthesis of new functional derivatives of 3-(4-Pyridinyl)-1H-indole and 4-(1H-Indol-3-yl)thieno[2,3-b]pyridine. This approach highlights the compound's versatility in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (V. Dotsenko et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a relatively new chemical entity and its specific biological targets are still under investigation .

Biochemical Pathways

The specific biochemical pathways affected by 4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .

Propriétés

IUPAC Name |

4-chlorothieno[3,2-c]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-8-6-3-5(4-11)12-7(6)1-2-10-8/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJJQDFZHFZBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1SC(=C2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)

![3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B580996.png)